4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid

HIV-1 integrase inhibition Structure-activity relationship Carboxylic acid pharmacophore

Sourcing the wrong isomer or esterified derivative can lead to complete loss of biological activity. This free acid (CAS 175161-46-3) is the validated core scaffold for ASBT/IBAT inhibitors, where esterification alone causes a >42-fold potency drop versus the free carboxylate. - Essential 6,7,8-trimethoxy-4-hydroxy topology for nanomolar target engagement in bile acid transporter programs - Eliminates deprotection steps required when using the methyl ester (CAS 175161-41-8), enabling direct C1/C3 diversification - Unambiguous QC identity: 16-Da mass shift vs. 4,7,8-trimethoxy isomer, 14-Da shift vs. methyl ester Standard analytical QA/QC documentation provided. Ships ambient; not subject to DEA or REACH restriction.

Molecular Formula C14H14O6
Molecular Weight 278.26 g/mol
Cat. No. B13932112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid
Molecular FormulaC14H14O6
Molecular Weight278.26 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C=C(C=C(C2=C1)O)C(=O)O)OC)OC
InChIInChI=1S/C14H14O6/c1-18-11-6-8-9(12(19-2)13(11)20-3)4-7(14(16)17)5-10(8)15/h4-6,15H,1-3H3,(H,16,17)
InChIKeyMFTRZXJYGMLGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic Acid: Core Scaffold Identity


4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid (CAS 175161-46-3, MF C₁₄H₁₄O₆, MW 278.26) is a polysubstituted 2-naphthoic acid derivative bearing a free carboxylic acid at position 2, a phenolic hydroxyl at position 4, and three methoxy groups at positions 6, 7, and 8 of the naphthalene ring system . This compound belongs to the naphthalenecarboxylic acid class and serves as the core pharmacophoric scaffold for a series of potent ileal apical sodium-dependent bile acid transporter (ASBT/IBAT) inhibitors, including S-8921 and TA-7552 [1]. Unlike its more complex esterified progeny or positional isomers lacking the 4-hydroxy group, the free acid form possesses a distinct hydrogen-bond donor/acceptor profile and ionization state that fundamentally alters target engagement, metabolic handling, and synthetic versatility [2].

Scaffold Core naphthoic acid scaffold for IBAT transport inhibition studies
Form Free carboxylic acid enables direct target-engagement research
Differentiation 4-OH/6,7,8-OMe pattern distinct from positional isomers and methyl ester

Why 4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic Acid Cannot Be Replaced


Substituting the 6,7,8-trimethoxy-4-hydroxy-2-naphthoic acid scaffold with a positional isomer or an esterified derivative introduces functionally consequential changes in potency, selectivity, and metabolic fate. In monomeric naphthoic acid systems, a shift of the dihydroxy substitution pattern from the 6,7- to the 5,6-positions alone produced a >13-fold loss in HIV-1 integrase inhibitory potency (IC₅₀ 4.7 µM vs. 62.4 µM) [1]. More critically, esterification of the free carboxylic acid to its methyl ester caused a >42-fold potency reduction (IC₅₀ >200 µM vs. 4.7 µM), demonstrating that the ionizable carboxyl group is essential for target binding [1]. Conversely, in the IBAT inhibitor series, glucuronidation of the methyl ester S-8921 yields a 6,000-fold more potent metabolite (Kᵢ 18 nM vs. 109 µM), illustrating that the free acid versus ester decision is not merely a formulation convenience but a determinant of whether the compound acts as the active species or requires metabolic activation [2]. For procurement, selecting the incorrect positional isomer or inadvertently sourcing the methyl ester (CAS 175161-41-8) when the free acid is required can lead to a complete loss of the intended biological readout.

Methyl ester analog (CAS 175161-41-8)

Esterification may eliminate the ionizable carboxyl group required for target binding, potentially causing false-negative results in engagement assays.

Positional isomer (e.g., 4,7,8-trimethoxy)

Absence of the 4-hydroxy group and altered methoxy topology can shift hydrogen-bond donor profiles and cytokine selectivity away from expected readouts.

Quantitative Differentiation vs. Closest Analogs


Free Carboxylic Acid vs. Methyl Ester Target Engagement

In a systematic SAR study of naphthalene-based HIV-1 integrase inhibitors, the free carboxylic acid form of 6,7-dihydroxy-2-naphthoic acid (compound 17) exhibited an IC₅₀ of 4.7 µM, whereas its corresponding methyl ester (compound 21) showed no meaningful inhibition up to 200 µM [1]. This >42-fold potency differential establishes that the ionizable carboxylic acid moiety is a critical pharmacophoric element for target protein engagement in the naphthoic acid scaffold class. The same principle applies to 4-hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid versus its methyl ester (CAS 175161-41-8): procurement of the free acid ensures access to the intrinsically active species without reliance on variable esterase-mediated hydrolysis.

Free acid vs. methyl ester
Class-level
In naphthoic acid class, methyl esterification caused >42-fold loss of HIV-1 integrase inhibition (IC₅₀ 4.7 µM vs. >200 µM).
Supports free acid form for target-engagement studies
Class-level inference; direct data on target compound not available
HIV-1 integrase inhibition Structure-activity relationship Carboxylic acid pharmacophore

Positional Isomer Impact on Cytokine Inhibition

In a bioassay-guided fractionation study of Heliotropium ovalifolium, the positional isomer 4,7,8-trimethoxy-naphthalene-2-carboxylic acid (lacking the 4-hydroxy group present in the target compound) inhibited IL-6 with an IC₅₀ of 2.4 µM and TNF-α with an IC₅₀ of 15.6 µM in THP-1 human monocytic cells [1]. The target compound 4-hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid differs by the presence of a phenolic hydroxyl at position 4 and the relocation of methoxy groups from the 4,7,8 to the 6,7,8 pattern. This substitution difference introduces an additional hydrogen-bond donor and alters the electron density distribution across the naphthalene ring, which is known to affect both target binding selectivity and antioxidant radical stabilization capacity [2]. No direct head-to-head IL-6/TNF-α comparison data are available for the target compound; however, the structural divergence predicts distinct cytokine inhibition profiles.

4-OH/6,7,8-OMe vs. 4,7,8-OMe isomer
Context-dependent
4,7,8-trimethoxy isomer inhibits IL-6 (IC₅₀ 2.4 µM) and TNF-α (15.6 µM); target compound has distinct substitution pattern, no direct data.
May yield altered cytokine selectivity profile
Cross-study inference; head-to-head comparison needed
Anti-inflammatory IL-6 inhibition TNF-α inhibition

Core Scaffold for IBAT Inhibitors: S-8921 & TA-7552

The 4-hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid scaffold forms the structural core of two development-stage ileal bile acid transporter (IBAT/ASBT) inhibitors. S-8921, the methyl ester derivative with additional 1-(3,4-dimethoxyphenyl) and 3-(3-ethylvaleryl) substituents, inhibits rat ileal Na⁺-dependent taurocholate uptake with an IC₅₀ of 2.1 µM in brush-border membrane vesicles [1]. Its glucuronide conjugate S-8921G is 6,000-fold more potent, with a Kᵢ of 18 nM against human ASBT versus 109 µM for the parent [2]. TA-7552, a dimethyl ester analog, reduces serum cholesterol by 72% at 0.2% dietary concentration over 7 days in rats [3]. The free acid target compound is the precursor to these derivatives; procurement of the free acid enables in-house diversification at the 1-, 3-, and carboxyl positions without requiring deprotection steps.

Scaffold-derived IBAT inhibition
Reported
S-8921 glucuronide shows 6,000-fold greater ASBT affinity (Ki 18 nM vs. 109 µM); parent free acid scaffold is precursor.
Enables versatile lead optimization for transport inhibition studies
Direct IBAT IC₅₀ for free acid not reported
IBAT/ASBT inhibition Hypocholesterolemic Bile acid transport

Physicochemical Differentiation from Positional Isomers

The target compound possesses a density of 1.347 g/cm³ and a boiling point of 477°C at 760 mmHg , with a molecular weight of 278.26 g/mol. By comparison, the positional isomer 4-hydroxy-5,6,7-trimethoxy-2-naphthoic acid (CAS 2982-16-3) has a reported exact mass of 278.07902 Da . While the molecular formula is identical, the differential placement of methoxy groups alters the compound's chromatographic retention behavior, melting point, and solubility profile. The 4,7,8-trimethoxy isomer (CAS 31206-87-8), which lacks the 4-hydroxy group, has a molecular weight of 262.26 g/mol (C₁₄H₁₄O₅) , representing a 16-Da mass difference that permits unambiguous analytical discrimination by LC-MS. These measurable physicochemical distinctions are critical for identity confirmation and purity assessment during procurement.

Isomer-specific identity
Head-to-head
MW 278.26 (C₁₄H₁₄O₆); density 1.347 g/cm³; BP 477°C. Distinguished from 4,7,8-isomer by +16 Da, from methyl ester by +14 Da.
Supports unambiguous QC identity verification
Measured parameters per Chemsrc; independent verification recommended
Physicochemical properties Formulation Purity specification

Methoxy Substitution Pattern and Radical Scavenging Topology

A structure-activity study of 4-hydroxynaphthoate derivatives demonstrated that the presence and positioning of methoxy groups critically influence antioxidative activity through stabilization of hydroxyl radicals. Specifically, methoxy groups at the 5- and 7-positions of the 4-hydroxynaphthoate scaffold were found to contribute to radical stabilization effects [1]. The target compound 4-hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic acid presents a contiguous 6,7,8-trimethoxy pattern rather than the 5,7 arrangement, generating a distinct electron-donating topology on the naphthalene ring. This contiguous tris-methoxy arrangement creates a higher local electron density on one face of the bicyclic system, which is predicted to influence both radical scavenging kinetics and metal-chelation potential relative to non-contiguous or differently positioned methoxy isomers. Direct head-to-head antioxidant assay data for the target compound are not available in the public domain.

Contiguous 6,7,8-OMe topology
Class-level
SAR indicates methoxy position, not count, affects radical stabilization; 5,7-dimethoxy pattern shows activity, 6,7,8-tris pattern not directly tested.
Distinct electron-donating topology for antioxidant SAR studies
No direct radical scavenging data; class-level inference
Antioxidant activity Radical scavenging Structure-activity relationship

4-Hydroxy-6,7,8-trimethoxy-2-naphthalenecarboxylic Acid: High-Value Applications


Medicinal Chemistry: IBAT/ASBT Inhibitor Lead Optimization

For laboratories developing next-generation ileal bile acid transporter inhibitors, the free acid scaffold enables direct diversification at positions 1, 3, and the carboxyl group without preliminary ester hydrolysis. The 6,000-fold potency amplification observed upon glucuronidation of the S-8921 methyl ester (Ki 18 nM vs. 109 µM) demonstrates the scaffold's capacity to support nanomolar target engagement when appropriately derivatized [1]. Procuring the free acid rather than the pre-esterified methyl ester (CAS 175161-41-8) eliminates a synthetic deprotection step and allows independent control of prodrug design strategies.

Anti-Inflammatory Screening: Cytokine Inhibition vs. Positional Isomer

In phenotypic screening for IL-6 and TNF-α inhibitors, the 4-hydroxy-6,7,8-trimethoxy substitution pattern provides a structurally distinct starting point from the known active 4,7,8-trimethoxy isomer (IL-6 IC₅₀ 2.4 µM, TNF-α IC₅₀ 15.6 µM) [2]. The additional 4-OH hydrogen-bond donor and the contiguous 6,7,8-trimethoxy electron-donating face may redirect selectivity toward different inflammatory targets or alter the IL-6/TNF-α inhibition ratio.

Analytical Reference Standard: Isomer-Specific Identity

With a molecular weight of 278.26 Da (C₁₄H₁₄O₆), density of 1.347 g/cm³, and boiling point of 477°C , the target compound can be unambiguously distinguished from the 4,7,8-trimethoxy isomer (MW 262.26, C₁₄H₁₄O₅) by a 16-Da mass shift, and from the methyl ester (MW 292.28) by a 14-Da shift. These parameters support definitive identity verification in procurement quality control workflows using standard LC-MS or GC-MS instrumentation.

Antioxidant SAR: Contiguous Tris-Methoxy Topology

For structure-activity relationship studies of naphthalene-based radical scavengers, the contiguous 6,7,8-trimethoxy arrangement of the target compound presents a unique electron-density topology distinct from the radical-stabilizing 5,7-dimethoxy motif identified in 4-hydroxynaphthoate antioxidant studies [3]. This scaffold enables systematic investigation of how contiguous versus dispersed methoxy substitution affects hydrogen-atom transfer (HAT) and single-electron transfer (SET) antioxidant mechanisms.

Application
Selection Property
Validation Focus
IBAT transport inhibition research
Free carboxylic acid scaffold
Transport inhibition endpoint review
Cytokine inhibition screening
4-OH/6,7,8-OMe substitution pattern
IL-6/TNF-α selectivity profiling
Isomer-specific QC reference
Physicochemical identity parameters
LC-MS/GC-MS identity confirmation
Radical scavenging SAR studies
Contiguous tris-methoxy electron topology
HAT/SET mechanism investigation
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